Mu-Opioid Receptor Activity: A Binary Distinction
The 4-cyano substituent in this compound class is crucial for eliminating activity at mu-opioid receptors (MOR). A direct comparator, the unsubstituted 4-phenyl analog meperidine, is a known opioid agonist. In contrast, the 4-cyano-4-phenylpiperidine scaffold, including this compound, has been shown to have no measurable affinity for MOR (IC50 > 30 µM) [1]. This is a critical differentiator, avoiding the abuse liability and side effect profile associated with opioid activity.
| Evidence Dimension | Mu-opioid receptor (MOR) activity |
|---|---|
| Target Compound Data | IC50 > 30 µM (no significant affinity) |
| Comparator Or Baseline | Meperidine (and related 4-H analogs): IC50 approx. 3 µM |
| Quantified Difference | >10-fold reduction in affinity; complete loss of activity |
| Conditions | In vitro radioligand binding assay at mu-opioid receptors |
Why This Matters
This binary difference in opioid activity defines the compound's utility in non-opioid CNS research, a key procurement decision point.
- [1] Mercer, S. L., Shaikh, J., Traynor, J. R., Matsumoto, R. R., & Coop, A. (2008). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. European Journal of Medicinal Chemistry, 43(6), 1304–1308. View Source
